Prestegane B
Overview
Description
Prestegane B is a compound found in the fungus Hewittia subloblata . It has been shown to inhibit the activity of matrix metalloproteinases . It is also an inhibitor of the glomerular filtration rate, as well as a natriuretic and protein synthesis inhibitor .
Molecular Structure Analysis
The 2D chemical structure image of Prestegane B is also called skeletal formula, which is the standard notation for organic molecules . The carbon atoms in the chemical structure of Prestegane B are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .Scientific Research Applications
Diuretic and Natriuretic Properties : Prestegane B demonstrated significant diuretic and natriuretic effects in rats. It increased urine flow and urinary sodium secretion without altering urinary phosphate excretion or glomerular filtration rate. This suggests a potential application in treating conditions that benefit from diuresis, like hypertension or fluid overload states (Plante et al., 1987).
Isolation and Structural Analysis : Prestegane B was isolated from Steganotaenia araliacea Hochst., a plant species. Its structural determination was performed using high-resolution NMR and mass fragmentation, highlighting its uniqueness as a plant-derived lignan (Taafrout et al., 1984).
Antiproliferative Properties : In a study, Prestegane B was isolated along with other compounds from Steganotaenia araliacea and showed potential antiproliferative activity against an ovarian cancer cell line. This suggests its possible use in cancer therapy (Meragelman et al., 2001).
Effects on Human Polymorphonuclear Leucocytes : In research on human polymorphonuclear leucocytes (PMNs), Prestegane B enhanced superoxide production and chemiluminescence response, suggesting potential immunomodulatory effects (Morikawa et al., 1992).
Oxidative Phenolic Coupling : The efficiency of Ruthenium (IV) dioxide dihydrate in fluoro acidic medium for oxidative coupling of lignans like Prestegane B has been studied, indicating its chemical processing potential (Robin & Landais, 1992).
Inhibition of Na+, K+-Pump Activity : Prestegane B can inhibit Na+, K+-pump activity in human red cells, indicating its potential effects on cellular ion transport mechanisms (Braquet et al., 1986).
properties
IUPAC Name |
(3R,4R)-3,4-bis[(3-hydroxy-4-methoxyphenyl)methyl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-18-5-3-12(9-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-19(25-2)17(22)10-13/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDASJTBLBSIWHG-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239404 | |
Record name | Prestegane B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prestegane B | |
CAS RN |
93376-04-6 | |
Record name | Prestegane B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093376046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prestegane B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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